molecular formula C20H20N2O2 B3012936 2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline] CAS No. 141362-76-7

2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]

Cat. No.: B3012936
CAS No.: 141362-76-7
M. Wt: 320.392
InChI Key: OIEQQWQZUYZCRJ-QZTJIDSGSA-N
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Description

2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] is a chiral ligand that belongs to the class of bisoxazoline compounds. It is widely used in asymmetric catalysis due to its ability to form stable complexes with various metal ions. The compound has a molecular formula of C20H20N2O2 and a molecular weight of 320.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] typically involves the cyclization of a 2-amino alcohol with a suitable functional group. One common method is the reaction of (4R)-4-Benzyl-2-oxazoline with a di-carboxylic or di-nitrile compound. The reaction is usually carried out under inert atmosphere conditions at temperatures ranging from 2-8°C .

Industrial Production Methods

In industrial settings, the production of 2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired enantiomeric purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazoline derivatives, reduced oxazoline compounds, and substituted benzyl derivatives.

Scientific Research Applications

2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] involves its ability to form stable complexes with metal ions. These complexes act as catalysts in various asymmetric reactions. The oxazoline rings provide a chiral environment that induces enantioselectivity in the reaction products. The molecular targets include metal ions such as copper, palladium, and rhodium, which are commonly used in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis[(4S)-4-Benzyl-2-Oxazoline]
  • 2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine
  • 2,2’-Methylenebis[(4S)-4-phenyl-2-oxazoline]

Uniqueness

2,2’-Bis[(4R)-4-Benzyl-2-Oxazoline] is unique due to its specific chiral configuration and the presence of benzyl groups, which enhance its ability to form stable metal complexes. This makes it particularly effective in asymmetric catalysis compared to other similar compounds .

Properties

IUPAC Name

(4R)-4-benzyl-2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-3-7-15(8-4-1)11-17-13-23-19(21-17)20-22-18(14-24-20)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEQQWQZUYZCRJ-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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